(18O)Benzaldehyde
Overview
Description
(18O)Benzaldehyde is a labeled isotopic compound of benzaldehyde, where the oxygen atom in the aldehyde group is replaced with the isotope oxygen-18. This compound is often used in scientific research to study reaction mechanisms and pathways due to the distinct mass difference introduced by the isotope.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxidation of Toluene: One of the classical methods to synthesize benzaldehyde involves the oxidation of toluene in the presence of magnesium oxide.
Oxidation of Benzyl Alcohol: Another method involves the oxidation of benzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide.
Hydrolysis of Benzal Chloride: Benzal chloride can be hydrolyzed in the presence of water to produce benzaldehyde.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, nitric acid, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Condensation Reagents: Amines, hydroxylamine, phenylhydrazine.
Major Products
Benzoic Acid: Formed through oxidation.
Benzyl Alcohol: Formed through reduction.
Schiff Bases, Oximes, Hydrazones: Formed through condensation reactions.
Scientific Research Applications
(18O)Benzaldehyde is extensively used in scientific research due to its labeled isotope, which allows for detailed studies of reaction mechanisms and pathways. Some of its applications include:
Mechanism of Action
The mechanism of action of (18O)Benzaldehyde involves its interaction with various molecular targets and pathways. In biological systems, it is absorbed via the gastrointestinal tract, skin, and lungs. It is rapidly distributed in the blood and kidneys and excreted primarily through urine. The compound undergoes oxidation to benzoic acid and reduction to benzyl alcohol, which are then conjugated and excreted .
Comparison with Similar Compounds
(18O)Benzaldehyde is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Benzaldehyde: The non-labeled form, commonly used in flavoring and fragrance industries.
Benzyl Alcohol: A reduction product of benzaldehyde, used as a solvent and in the manufacture of other chemicals.
Benzoic Acid: An oxidation product of benzaldehyde, widely used as a food preservative and in the production of various chemicals.
The isotopic labeling in this compound provides a unique advantage in research applications, allowing for precise tracking and analysis of chemical and biological processes.
Properties
IUPAC Name |
(18O)benzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i8+2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMNYLRZRPPJDN-PPJXEINESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C=[18O] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514617 | |
Record name | (~18~O)Benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55076-26-1 | |
Record name | (~18~O)Benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 55076-26-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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